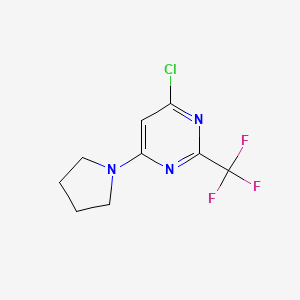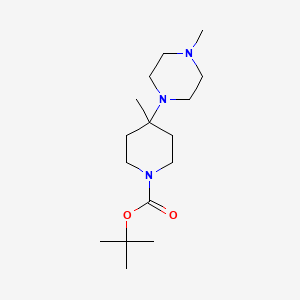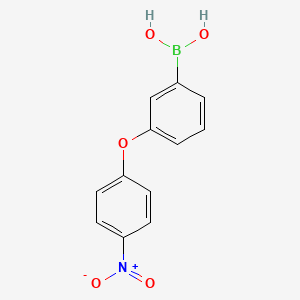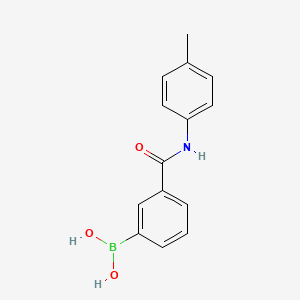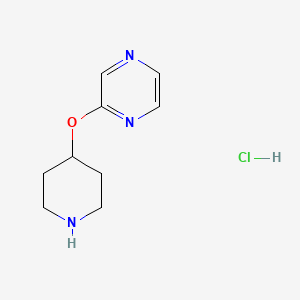![molecular formula C12H8F2N4O2S B1393208 N-(3,4-difluorofenil)-[1,2,4]triazolo[4,3-a]piridina-8-sulfonamida CAS No. 1291486-52-6](/img/structure/B1393208.png)
N-(3,4-difluorofenil)-[1,2,4]triazolo[4,3-a]piridina-8-sulfonamida
Descripción general
Descripción
“N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolo compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of triazolo compounds can be optimized using various techniques. For example, the geometry optimization of the molecular structure of a studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazolo compounds can undergo various chemical reactions. For instance, a pale yellow solid was obtained with a yield of 92% after a certain reaction . The reaction resulted in a compound with a melting point of 188–189 °C .Physical And Chemical Properties Analysis
Triazolo compounds exhibit various physical and chemical properties. For example, a certain compound was found to be a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) δ was 8.63–8.48 (m, 2H), among other values .Aplicaciones Científicas De Investigación
Actividad Antifúngica
Este compuesto ha sido evaluado por sus efectos inhibitorios en varios patógenos fúngicos como Rhizoctonia cerealis, Helminthosporium sativum y Fusarium graminearum. Los estudios sugieren que ciertos derivados de triazolo[4,3-a]piridina exhiben propiedades antifúngicas significativas .
Actividad Insecticida
Además de sus capacidades antifúngicas, esta clase de compuestos también se ha probado para la actividad insecticida. Los resultados indican un posible uso para proteger los cultivos de daños relacionados con insectos .
Actividad Antibacteriana
La investigación ha demostrado que los derivados de triazolo[4,3-a]piridina pueden tener efectos antibacterianos. Los derivados recién sintetizados fueron probados y mostraron concentraciones mínimas inhibitorias (MIC) contra bacterias como Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli) .
Desarrollo de Fármacos Antimaláricos
Se diseñó una biblioteca virtual para el desarrollo de nuevos y potentes fármacos antimaláricos utilizando nuevas [1,2,4]triazolo[4,3-a]piridinas que llevan un fragmento de sulfonamida. Esto indica una vía prometedora para crear tratamientos efectivos contra la malaria .
Mecanismo De Acción
Target of Action
The primary target of N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is falcipain-2 , an enzyme in the Plasmodium falciparum parasite . Falcipain-2 plays a crucial role in the life cycle of the parasite, particularly in the degradation of human haemoglobin .
Mode of Action
The compound interacts with falcipain-2, inhibiting its function . This inhibition prevents the parasite from degrading haemoglobin, which is essential for its growth . Therefore, the compound effectively hinders the development of the parasite.
Biochemical Pathways
The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin degradation in Plasmodium falciparum. This disruption affects the parasite’s ability to grow and reproduce, leading to its eventual death .
Result of Action
The result of the compound’s action is the effective killing of the Plasmodium falciparum parasite . By inhibiting falcipain-2, the compound prevents the parasite from growing and reproducing, leading to its death . This makes the compound a potential candidate for antimalarial drug development.
Action Environment
The action of N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is influenced by various environmental factors. For instance, low-temperature conditions can affect the nucleophilic attack during the synthesis of similar compounds . Additionally, the compound’s stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Direcciones Futuras
Given the versatile biological activities of triazolo compounds , there is potential for further exploration and development of these compounds. For instance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . This suggests potential future directions in the research and development of triazolo compounds.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O2S/c13-9-4-3-8(6-10(9)14)17-21(19,20)11-2-1-5-18-7-15-16-12(11)18/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLXUCXKVTWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




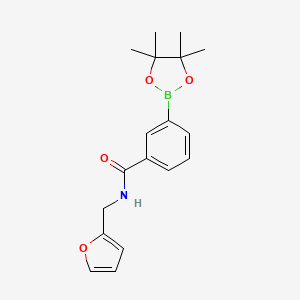
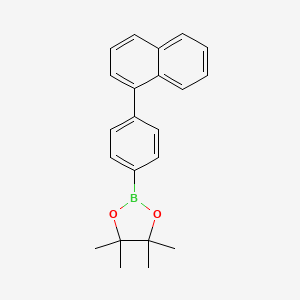
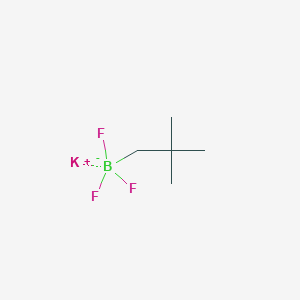
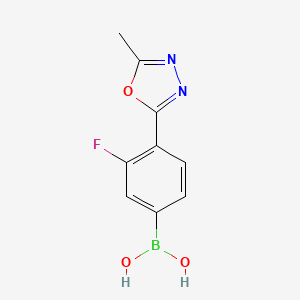
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
